ATP-Dinatriumsalz

Übersicht

Beschreibung

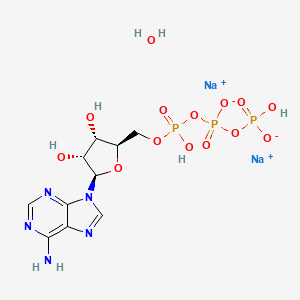

Adenosine 5'-triphosphate (ATP) disodium salt is a biologically significant compound that plays a crucial role in cellular energy transfer. It is the disodium salt form of ATP, which is a nucleotide known to store and transport chemical energy within cells. ATP disodium salt is used in various scientific applications due to its stability and solubility in water.

Synthesis Analysis

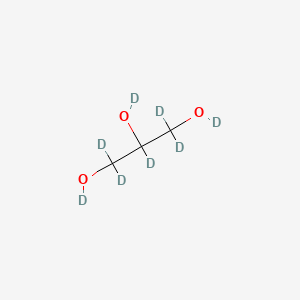

The synthesis of ATP disodium salt can be achieved through various chemical methods. One such method involves the sonochemical synthesis, which is a rapid and simple strategy. This method uses ATP disodium salt as a biocompatible phosphorus source and stabilizer to produce amorphous calcium phosphate (ACP) vesicle-like nanospheres in a mixed solvent system of water and ethylene glycol (EG) .

Molecular Structure Analysis

The molecular structure of ATP disodium salt has been studied using solid-state NMR techniques. Specifically, the 23Na nucleus of hydrated ATP disodium salt has been probed using magic-angle spinning (MAS), cross-polarization MAS (CPMAS), and multi-quantum MAS (MQMAS) techniques. These studies have enabled the resolution of the four crystallographically different 23Na sites in the unit cell, providing detailed information about the isotropic chemical shifts and the principal elements of the quadrupolar tensors of the 23Na nuclei at each lattice site .

Chemical Reactions Analysis

ATP disodium salt is involved in chemical reactions that are essential for the synthesis of ACP vesicle-like nanospheres. The ATP disodium salt acts as a phosphorus source in the sonochemical reaction, leading to the formation of these nanospheres. The resulting ACP vesicle-like nanospheres can be used as nanocarriers for anticancer drugs, demonstrating pH-responsive drug release behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of ATP disodium salt have been characterized using various analytical techniques. The ACP vesicle-like nanospheres synthesized using ATP disodium salt have been characterized by X-ray powder diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy, UV/Vis absorption spectroscopy, thermogravimetric (TG) analysis, scanning electron microscopy (SEM), transmission electron microscopy (TEM), dynamic light scattering (DLS), and Brunauer-Emmett-Teller (BET) nitrogen adsorption. These analyses have shown that the ACP vesicle-like nanospheres exhibit minimal toxicity to cells in vitro and have a high ability to damage cancer cells when used as a drug delivery system .

Wissenschaftliche Forschungsanwendungen

Zelluläre Energie Währung

ATP-Dinatriumsalz ist weithin als die universelle Energiewährung der Zelle anerkannt. Es ist entscheidend in verschiedenen zellulären Prozessen, einschließlich Atmung, Biosynthesereaktionen, Motilität und Zellteilung . Seine Rolle als Energietransfermolekül ermöglicht es, in Studien im Zusammenhang mit dem Stoffwechsel und dem Energieverbrauch innerhalb von Zellen verwendet zu werden.

Kinaseaktivität Substrat

Diese Verbindung dient als Substrat für viele Kinasen, die an der Zellsignalgebung beteiligt sind. Kinasen sind Enzyme, die Phosphatgruppen von energiereichen Donormolekülen wie ATP auf spezifische Substrate übertragen, ein Prozess, der als Phosphorylierung bekannt ist. Diese Aktivität ist für viele Signalwege und Regulationsmechanismen innerhalb von Zellen von zentraler Bedeutung .

Adenylcyclase Aktivierung

This compound-Hydrat wird bei der Aktivierung von Adenylcyclase-Enzymen verwendet, die ATP in zyklisches AMP (cAMP) umwandeln. cAMP wirkt als sekundärer Botenstoff, der in vielen biologischen Prozessen wichtig ist, einschließlich der Regulation des Glykogen-, Zucker- und Lipidstoffwechsels .

Biolumineszenz-Assays

In Biolumineszenz-Assays wird ATP als Standard verwendet, um das Vorhandensein und die Konzentration von ATP in verschiedenen Proben zu messen. Diese Assays sind wichtig, um die Zellviabilität, Proliferation und den Tod zu bestimmen . Die biolumineszente Reaktion mit ATP ist ein Eckpfeiler in mikrobiologischen Tests und der Hygienekontrolle.

Zellviabilität und Proliferationsstudien

Der ATP-Spiegel innerhalb von Zellen ist ein Hinweis auf ihre Lebensfähigkeit und ihre Proliferationsrate. Es wurden Methoden entwickelt, um ATP effizient aus Geweben und Zellen zu extrahieren, so dass Forscher diese zellulären Zustände genau beurteilen können .

Energieübertragungsstudien

Aufgrund seiner Rolle in der Bioenergetik wird this compound in Studien verwendet, die sich auf die Energieübertragung innerhalb von Organismen konzentrieren. Es hilft zu verstehen, wie Energie auf zellulärer Ebene gespeichert und übertragen wird .

Wirkmechanismus

Target of Action

Adenosine 5’-triphosphate (ATP) disodium salt, also known as ATP disodium salt hydrate, is a central component of energy storage and metabolism in living organisms . It primarily targets various cellular processes, including respiration, biosynthetic reactions, active transport, and motility . ATP is also a substrate of many kinases involved in cell signaling and adenylate cyclase, which produces the secondary messenger cyclic adenosine monophosphate (cAMP) . Furthermore, ATP can act as an extracellular signaling molecule through interactions with specific purinergic receptors to mediate a variety of processes, including neurotransmission, inflammation, apoptosis, and bone remodeling .

Mode of Action

ATP is known as the “molecular currency” of intracellular energy transfer . It is able to store and transport chemical energy within cells . ATP also plays an important role in the synthesis of nucleic acids . ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase .

Biochemical Pathways

ATP is involved in numerous biochemical pathways. It is synthesized in mitochondria by oxidative phosphorylation . ATP is also used in many cellular processes, including respiration, biosynthetic reactions, active transport, and motility . ATP is a substrate of many kinases involved in cell signaling and adenylate cyclase, which produces the secondary messenger cyclic adenosine monophosphate (cAMP) .

Pharmacokinetics

The pharmacokinetics of ATP disodium salt are complex due to its ubiquitous presence and central role in cellular metabolism. The efficiency of ATP extraction from tissues and cells is a major determinant of the accuracy of assays used to measure ATP levels . ATP cannot be stored, hence its consumption must closely follow its synthesis .

Result of Action

The action of ATP disodium salt results in the provision of metabolic energy to drive metabolic pumps . It serves as a coenzyme in a wide array of enzymatic reactions . Depletion of ATP is a sensitive marker of impaired cellular function and viability .

Action Environment

The action of ATP disodium salt is influenced by various environmental factors. For instance, the efficiency of ATP extraction can be affected by the protein concentration of the tissue from which it is being extracted . Additionally, ATP disodium salt is sensitive to temperature and should be stored at -20°C .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

ATP disodium salt plays a pivotal role in biochemical reactions by acting as an energy donor. It interacts with various enzymes, proteins, and other biomolecules. For instance, ATP disodium salt is a substrate for kinases, which phosphorylate other molecules, and adenylate cyclase, which converts ATP to cyclic adenosine monophosphate (cAMP), a secondary messenger in signal transduction pathways . Additionally, ATP disodium salt provides the necessary energy for metabolic pumps and serves as a coenzyme in numerous enzymatic reactions .

Cellular Effects

ATP disodium salt significantly influences cellular processes. It is involved in cell signaling pathways, gene expression, and cellular metabolism. For example, ATP disodium salt is crucial for muscle contraction, nerve impulse propagation, and biosynthetic reactions . It also affects cell viability, proliferation, and death by regulating energy availability and signal transduction .

Molecular Mechanism

At the molecular level, ATP disodium salt stores and transports chemical energy within cells. It binds to various biomolecules, facilitating enzyme activation or inhibition. For instance, ATP disodium salt is hydrolyzed by ATP synthase during oxidative phosphorylation to produce energy . It also plays a role in the synthesis of nucleic acids and acts as a neurotransmitter .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ATP disodium salt can change over time. Its stability and degradation are crucial factors. ATP disodium salt solutions are mildly acidic and can degrade over time if not stored properly . Long-term studies have shown that ATP disodium salt can influence cellular functions such as energy metabolism and signal transduction over extended periods .

Dosage Effects in Animal Models

The effects of ATP disodium salt vary with different dosages in animal models. Studies have shown that higher doses can lead to increased blood flow and enhanced muscle performance . Excessive doses may result in toxic or adverse effects, such as impaired cellular function and metabolic imbalances .

Metabolic Pathways

ATP disodium salt is involved in several metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . It interacts with enzymes like ATP synthase and serves as a coenzyme in various biochemical reactions. ATP disodium salt also affects metabolic flux and metabolite levels, playing a central role in energy metabolism .

Transport and Distribution

Within cells and tissues, ATP disodium salt is transported and distributed through specific transporters and binding proteins. It is primarily localized in the mitochondria, where it is synthesized and utilized for energy production . ATP disodium salt can also be found in the cytoplasm, where it participates in various cellular processes .

Subcellular Localization

ATP disodium salt is predominantly localized in the mitochondria, the powerhouse of the cell . It is also present in the cytoplasm and other organelles, where it plays a role in energy transfer and signal transduction. The subcellular localization of ATP disodium salt is regulated by targeting signals and post-translational modifications that direct it to specific compartments .

Eigenschaften

IUPAC Name |

disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2/t4-,6-,7-,10-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTBQNWBHIXNPRU-MSQVLRTGSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N.O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5Na2O14P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501036108 | |

| Record name | Adenosine 5'-triphosphate disodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34369-07-8 | |

| Record name | Adenosine 5'-triphosphate disodium salt hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501036108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5â?²-triphosphate disodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

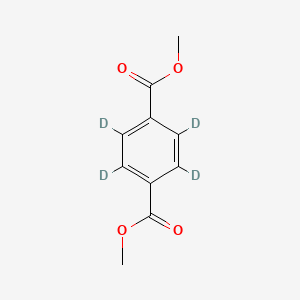

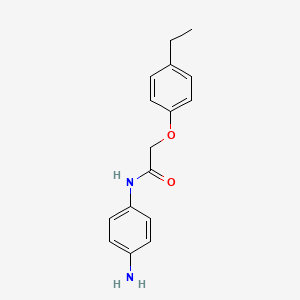

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

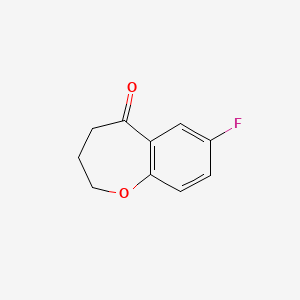

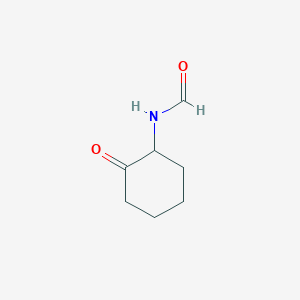

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1340456.png)

![N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide](/img/structure/B1340478.png)

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)